5-Tert-butyl-3-(4-fluorophenyl)-2-methyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
5-Tert-butyl-3-(4-fluorophenyl)-2-methyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a tert-butyl group, a fluorophenyl group, a methyl group, and a phenylpiperazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-3-(4-fluorophenyl)-2-methyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine typically involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core and subsequent functionalization. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the Suzuki–Miyaura coupling reaction is often employed to introduce the fluorophenyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl-3-(4-fluorophenyl)-2-methyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides for substitution reactions). The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds.
Scientific Research Applications
5-Tert-butyl-3-(4-fluorophenyl)-2-methyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Tert-butyl-3-(4-fluorophenyl)-2-methyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (4R,6R)-6-[2-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1-pyrrolyl]ethyl]-2,2-dimethyl-1,3-dioxane-4-acetate
- ®-tert-butyl 4-(4-(6-amino-5-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-3-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
Uniqueness
What sets 5-Tert-butyl-3-(4-fluorophenyl)-2-methyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C27H30FN5 |
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Molecular Weight |
443.6 g/mol |
IUPAC Name |
5-tert-butyl-3-(4-fluorophenyl)-2-methyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C27H30FN5/c1-19-25(20-10-12-21(28)13-11-20)26-29-23(27(2,3)4)18-24(33(26)30-19)32-16-14-31(15-17-32)22-8-6-5-7-9-22/h5-13,18H,14-17H2,1-4H3 |
InChI Key |
ZDMGNLKHEXTWCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)F)C(C)(C)C)N4CCN(CC4)C5=CC=CC=C5 |
Origin of Product |
United States |
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